molecular formula C13H14N2O4S2 B1671588 Gliotoxin CAS No. 67-99-2

Gliotoxin

Cat. No. B1671588
CAS RN: 67-99-2
M. Wt: 326.4 g/mol
InChI Key: FIVPIPIDMRVLAY-RBJBARPLSA-N
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Description

Gliotoxin is a sulfur-containing mycotoxin that belongs to a class of naturally occurring 2,5-diketopiperazines . It is produced by several species of fungi, especially those of marine origin . It is associated with immunosuppression and acts by blocking membrane thiol groups .


Synthesis Analysis

This compound biosynthesis is regulated by a positive GliZ regulator . It is produced by a gli gene cluster . The transcription factor RglT is the main regulator of GliT, a GT protection mechanism . GtmA catalyzes the addition of methyl groups to the sulfur residues of dithiol this compound to form nontoxic BmGT .


Molecular Structure Analysis

This compound is characterized by a disulfide bridge . It is a kind of epipolythiodioxopiperazine (EPT) derived from different fungi .


Chemical Reactions Analysis

This compound is highly toxic to A. fumigatus and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA . Formation of the disulfide bridge is done by GT oxidase GliT .


Physical And Chemical Properties Analysis

This compound has a molar mass of 326.39 g·mol−1 . It appears as a white to light yellow solid and has a density of 1.75 g/ml . It is soluble in DMSO .

Scientific Research Applications

Mechanisms and Effects of Gliotoxin

This compound, a fungal secondary metabolite, exhibits cytotoxic effects through various mechanisms. It suppresses macrophage immune function, triggers inflammation, antiangiogenesis, and DNA damage through reactive oxygen species (ROS) production. Additionally, it causes peroxide damage by inhibiting enzymes and induces apoptosis via different signal pathways. Notably, this compound can serve as an antioxidant and has potential applications in diagnosing and treating HIV and as an anti-tumor agent. Its role in controlling plant pathogens like Pythium ultimum and Sclerotinia sclerotiorum is also significant (Ye et al., 2021).

This compound in Bone Marrow Transplantation

This compound selectively spares specific multipotent haemopoietic progenitor cells in bone marrow. This attribute was exploited in murine models, where this compound-treated bone marrow was transplanted into irradiated recipients. The treatment prevented graft-versus-host disease and allowed the establishment of allogeneic bone marrow chimeras (Kobayashi et al., 1991).

This compound's Influence on Immune Response

At low doses, this compound enhances lymphocyte activation by decreasing intracellular cyclic AMP levels, but at higher concentrations, it induces apoptosis. This dual effect on cell activation and apoptosis, mediated by changes in cAMP levels, highlights its potential as an immunosuppressive agent in preventing allograft rejection (Sutton et al., 1995).

Role in Aspergillus Fumigatus Virulence

This compound contributes to the virulence of Aspergillus fumigatus in nonneutropenic mice and fruit flies with functional phagocytes. It indicates that this compound targets neutrophils or other phagocytes, playing a crucial role in pathogenesis during invasive aspergillosis (Spikes et al., 2008).

Antitumor and Antimicrobial Properties

This compound's antitumor properties, as well as its antimicrobial and antiviral activities, are well-documented. However, its general toxicity has limited its clinical use. Recently, its selective immunosuppressive properties have been explored for ex vivo tissue treatment to prevent tissue rejection (Scharf et al., 2016).

Potential in Apoptosis Induction

Studies have shown that this compound induces apoptosis in various cell types, including human cervical cancer and chondrosarcoma cells. This apoptosis is mediated through the mitochondrial pathway, activating caspase family enzymes and altering the expression of apoptotic proteins (Nguyen et al., 2013).

Mechanism of Action

Target of Action

Gliotoxin, a mycotoxin produced by several species of fungi, primarily targets the immune system . It has been found to suppress and cause apoptosis in certain cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes . In plants, the major direct action target of this compound is the plastoquinone Q B -site of the D1 protein in Photosystem II (PSII), where this compound inserts in the Q B binding niche by replacing native plastoquinone (PQ) and then interrupts electron flow beyond plastoquinone Q A .

Biochemical Pathways

This compound affects various biochemical pathways. It is known to suppress the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . It also disrupts the electron transport chain (ETC) during cellular respiration .

Pharmacokinetics (ADME Properties)

fumigatus, and this fungus has evolved self-protection mechanisms that include the this compound efflux pump GliA, the this compound neutralising enzyme GliT, and the negative regulation of this compound biosynthesis by the bis-thiomethyltransferase GtmA .

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxic effects via the suppression of the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . In plants, this compound leads to severe inactivation of PSII reaction centers (RCs) and a significant decrease of PSII overall photosynthetic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, A. fumigatus, one of the fungi that produce this compound, has evolved self-protection mechanisms against this compound, which include the this compound efflux pump GliA, the this compound neutralising enzyme GliT, and the negative regulation of this compound biosynthesis . These mechanisms suggest that the fungus has adapted to protect itself from the toxic effects of this compound in its environment.

Safety and Hazards

Gliotoxin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Gliotoxins can also be beneficial with different doses. Low doses of gliotoxin can be used as an antioxidant, in the diagnosis and treatment of HIV, and as an anti-tumor agent in the future . Gliotoxins have also been used in the control of plant pathogens, including Pythium ultimum and Sclerotinia sclerotiorum .

properties

IUPAC Name

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVPIPIDMRVLAY-RBJBARPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877179
Record name Gliotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67-99-2
Record name Gliotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gliotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gliotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLIOTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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